molecular formula C15H13FO3 B6402884 2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261901-11-4

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6402884
CAS RN: 1261901-11-4
M. Wt: 260.26 g/mol
InChI Key: OMXCYUGJXIAERC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid (FMMB) is a chemical compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is used as a fluorescent dye in a variety of biological and biochemical experiments. FMMB is a fluorophore that has been used to detect and quantify biological molecules such as proteins, enzymes, and other biomolecules. It is an important tool for researchers in molecular biology and biochemistry, as well as for medical diagnostics.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent dye to detect and quantify proteins and enzymes, as well as other biomolecules. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure and function of DNA.

Mechanism of Action

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% works by binding to specific molecules, such as proteins and enzymes, and then emitting a fluorescent signal when it is exposed to light. This signal can then be detected by a fluorescence microscope and used to detect and quantify proteins and other biomolecules.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been used in a variety of biochemical and physiological experiments. It has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure and function of DNA.

Advantages and Limitations for Lab Experiments

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent dye, which makes it ideal for detecting and quantifying proteins and other biomolecules. It is also relatively inexpensive and easy to use. The main limitation of 2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is that it has a relatively short shelf life and must be stored in the dark to prevent degradation.

Future Directions

There are several potential future directions for the use of 2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% in scientific research. It could be used to study the structure and function of proteins and other biomolecules in greater detail. It could also be used to study the interactions between proteins and other molecules, as well as to study the structure and function of DNA. Additionally, it could be used to develop new methods for detecting and quantifying biomolecules, as well as to develop new fluorescent dyes for use in laboratory experiments.

Synthesis Methods

2-(5-Fluoro-2-methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with benzoyl chloride in the presence of a base, such as pyridine, to form the desired product. The second step involves the reaction of the intermediate product with 6-methylbenzoic acid in the presence of a base, such as sodium hydroxide, to form the final product.

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(16)6-7-13(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXCYUGJXIAERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690206
Record name 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-11-4
Record name 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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